molecular formula C12H10BrNO2 B11844539 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

Cat. No.: B11844539
M. Wt: 280.12 g/mol
InChI Key: YMTXSPBYZYXIOK-UHFFFAOYSA-N
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Description

5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione is a compound belonging to the indole family, which is known for its significant biological and chemical properties. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substituting agents: Such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione include other indole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and a tetrahydrobenzo[g]indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

InChI

InChI=1S/C12H10BrNO2/c13-9-5-8-10(14-12(16)11(8)15)7-4-2-1-3-6(7)9/h5H,1-4H2,(H,14,15,16)

InChI Key

YMTXSPBYZYXIOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=CC(=C2C1)Br)C(=O)C(=O)N3

Origin of Product

United States

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